molecular formula C12H15NO4 B1284056 tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate CAS No. 111081-10-8

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate

Cat. No.: B1284056
CAS No.: 111081-10-8
M. Wt: 237.25 g/mol
InChI Key: DMJXLFFMPQLTHE-UHFFFAOYSA-N
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Description

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate: is a chemical compound with the molecular formula C12H15NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a tert-butyl group attached to a benzo[d][1,3]dioxole ring, which is further connected to a carbamate group.

Biochemical Analysis

Biochemical Properties

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, This compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, This compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of This compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of the compound, affecting its efficacy. Long-term studies have shown that This compound can have sustained effects on cellular function, including continued inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, This compound can exhibit toxic effects, including liver and kidney damage, due to the accumulation of the compound in these organs . Threshold effects have also been noted, where a specific dosage is required to achieve the desired biochemical response.

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolism can lead to the formation of reactive intermediates that may interact with other cellular components, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, This compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, This compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of the compound can affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate typically involves the reaction of benzo[d][1,3]dioxole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

  • tert-Butyl benzo[d][1,3]dioxol-5-ylcarbamate
  • tert-Butyl benzo[d][1,3]dioxol-4-ylmethylcarbamate
  • tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate

Uniqueness: tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate is unique due to its specific structural features, such as the position of the tert-butyl group and the carbamate linkage. These structural attributes contribute to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl N-(1,3-benzodioxol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)13-8-5-4-6-9-10(8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJXLFFMPQLTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564635
Record name tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111081-10-8
Record name tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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